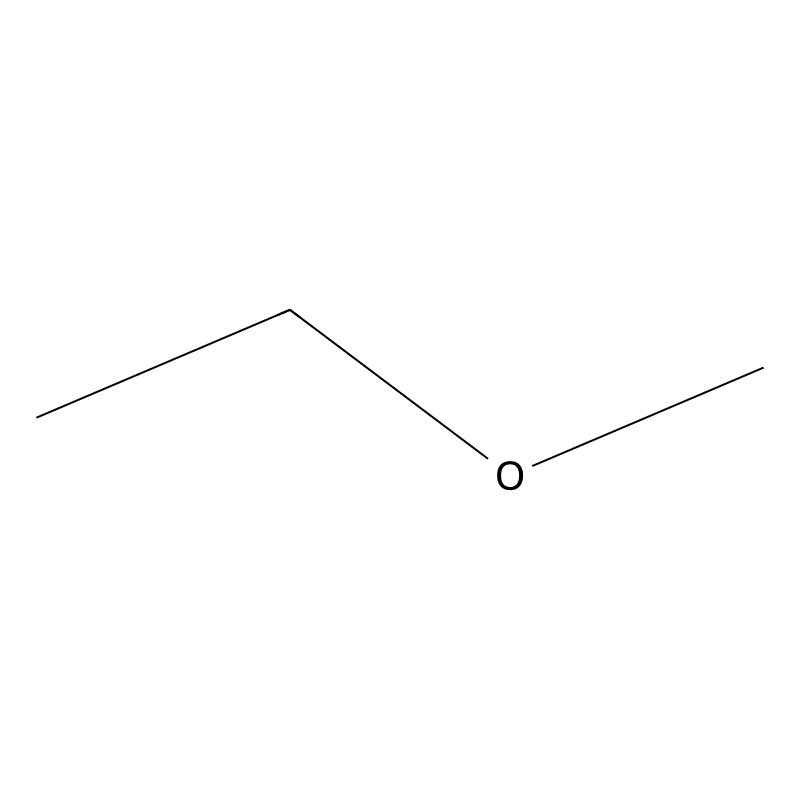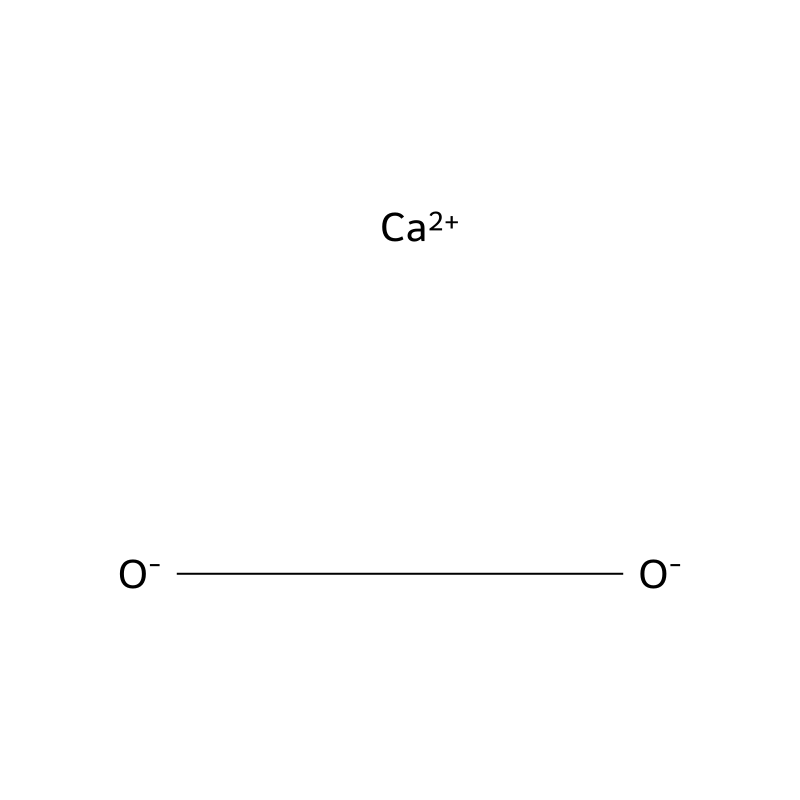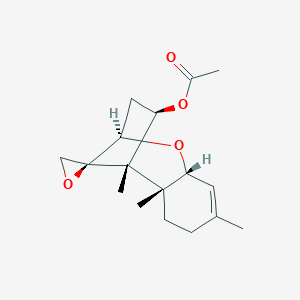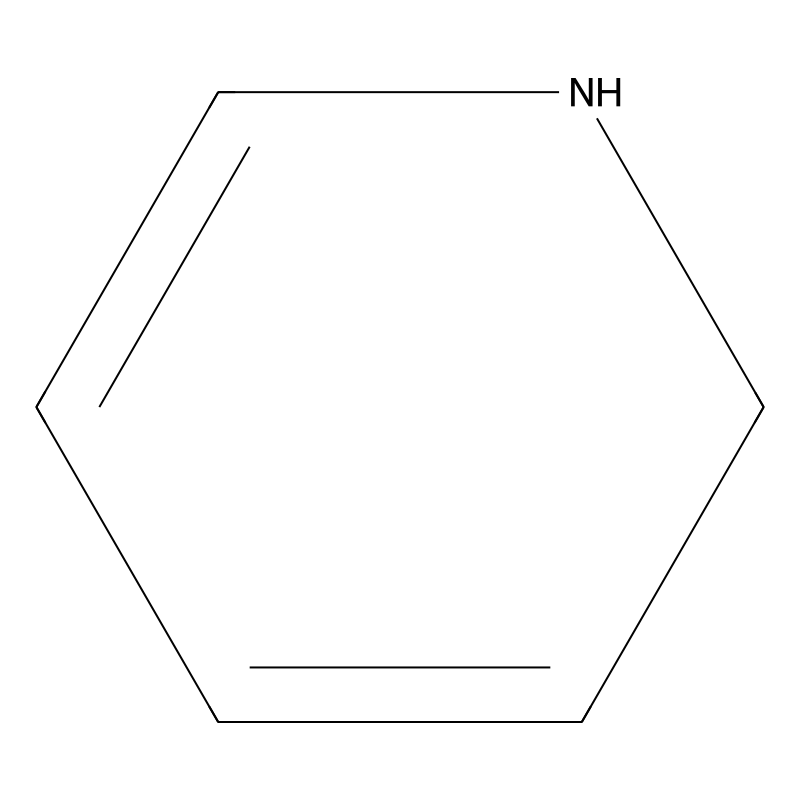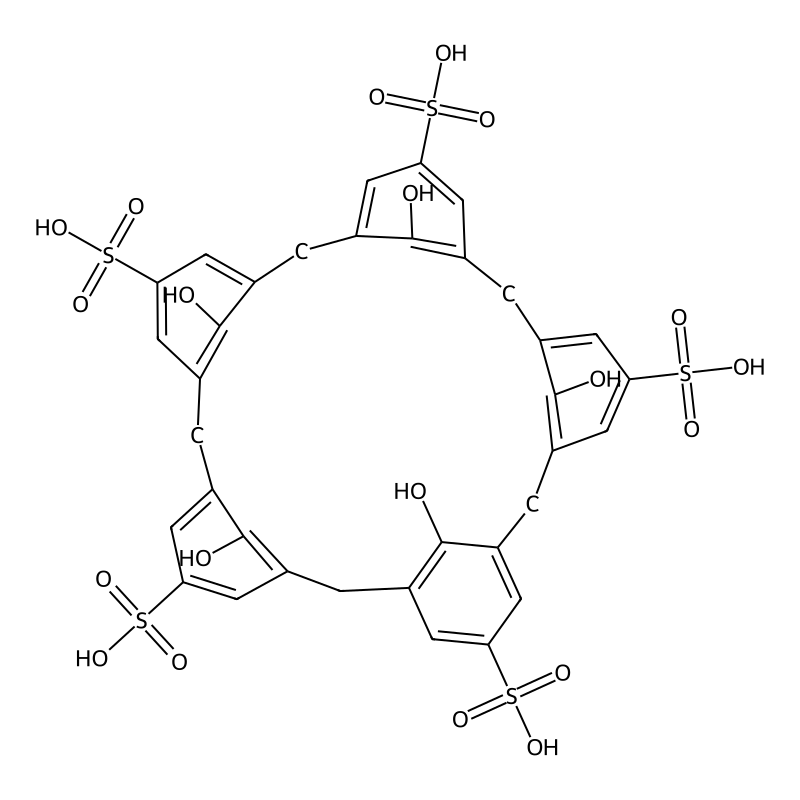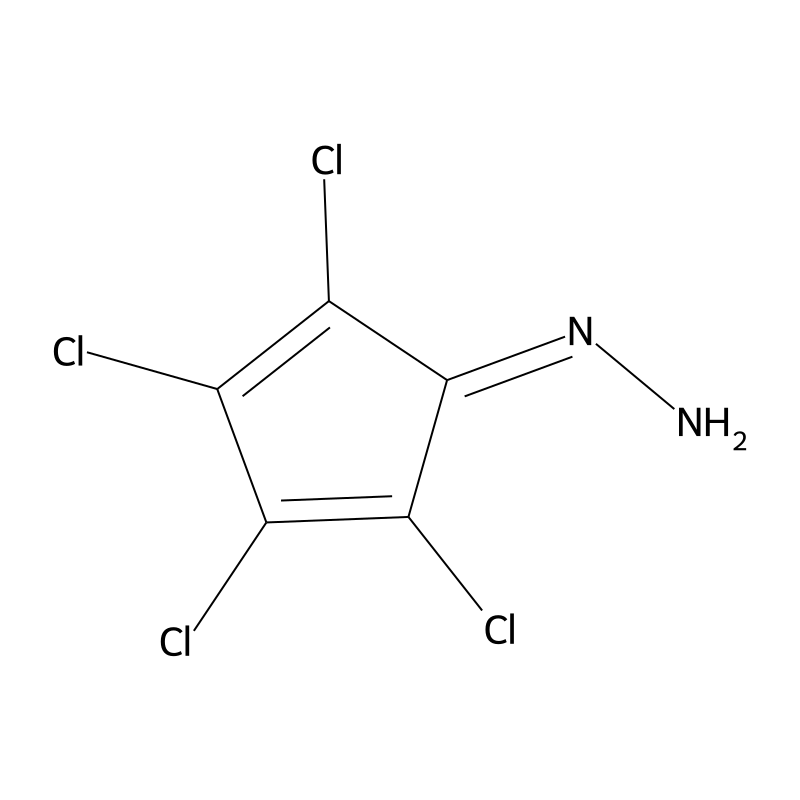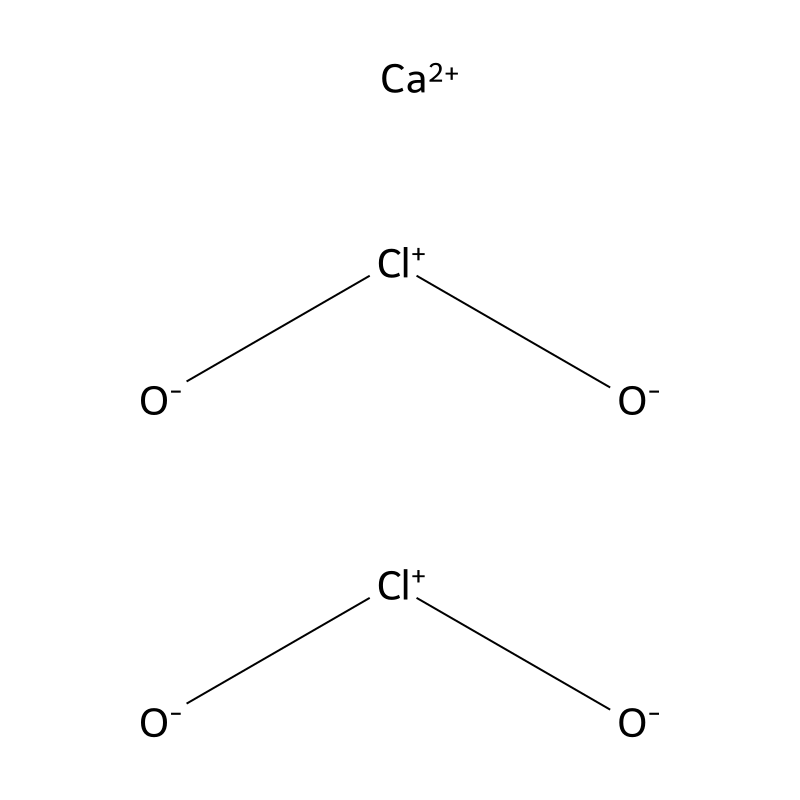Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate
![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propa...](/img/structure-2d/800/S6640473.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate is an organic compound characterized by its complex structure, which includes a methyl group, an amino group, and a propanoate moiety. The compound is classified under the category of amino acid derivatives and possesses the molecular formula C12H23NO2. Its unique structure contributes to its diverse chemical properties and potential applications in various fields.
- Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, leading to the formation of corresponding acids and alcohols.
- Transesterification: The compound can react with different alcohols to form new esters, which can be useful in synthesizing various derivatives.
- Reduction: The amino group may undergo reduction reactions, transforming it into a primary or secondary amine under specific conditions.
The specific reagents and conditions for these reactions can vary, but they often involve the use of acids or bases as catalysts.
The synthesis of Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate can be achieved through several methods:
- Esterification Reaction: This method typically involves the reaction of 2-methyl-3-(3-methylbutan-2-yl)amino propanoic acid with methanol in the presence of an acid catalyst.
- Amination Reaction: The compound can also be synthesized via an amination process where an appropriate amine reacts with a suitable alkylating agent.
These methods are generally carried out under controlled conditions to ensure high yields and purity of the final product.
Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate has potential applications in:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
- Agricultural Chemicals: It could be explored for use in agrochemicals due to its structural properties that may enhance efficacy against pests or diseases.
Interaction studies involving Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate have focused on its binding affinities with various enzymes and receptors. These studies are crucial for understanding how the compound might modulate biological pathways and its potential side effects.
In vitro assays have indicated that this compound may influence enzyme activity, although detailed kinetic studies are required for a more comprehensive understanding.
Several compounds share structural similarities with Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-amino propanoate | C4H9NO2 | Simpler structure; lacks branched alkyl groups |
| Methyl 3-amino butanoate | C5H11NO2 | Longer carbon chain; different amino positioning |
| Ethyl 4-amino butanoate | C6H13NO2 | Ethyl group instead of methyl; different chain length |
Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate is unique due to its branched alkyl group (3-methylbutan), which may enhance its lipophilicity and biological activity compared to simpler analogs.
